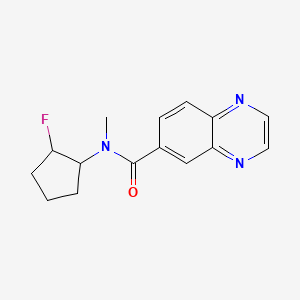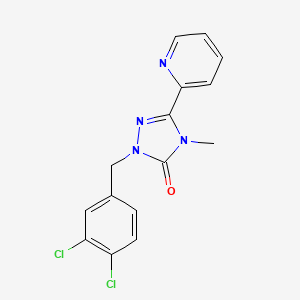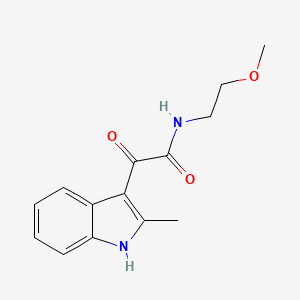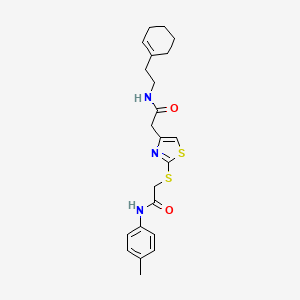
N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Antibacterial Activity
Research on heterocyclic compounds, such as benzothiazolo[3,2-a]quinolones, has demonstrated potent antibacterial activity. These compounds, acting as conformationally restricted analogues of quinolone carboxylic acids, show significant in vitro antibacterial activities, comparable to that of established antibiotics like norfloxacin. The synthesis of these heterocyclic systems suggests their potential in developing new antibacterial agents (Chu, Fernandes, & Pernet, 1986).
Polymer Science
In the realm of polymer science, fluorinated heterocyclic polyamides have been synthesized, offering high thermal stability, good electrical insulating properties, and mechanical toughness. These polymers, incorporating aromatic diamines with phenylquinoxaline units, highlight the versatility of fluorinated heterocyclic compounds in creating materials with desirable physical properties (Hamciuc, Hamciuc, Sava, & Brumǎ, 2001).
Photophysical Studies
The study of quinoline-2-carboxamide derivatives has unveiled their potential as radioligands for the visualization of peripheral benzodiazepine receptors. These compounds, through N-methylation with carbon-11, offer promising avenues for noninvasive assessment of receptor presence in vivo with positron emission tomography (PET), underscoring the utility of fluorinated heterocyclic compounds in medical imaging (Matarrese et al., 2001).
Antimalarial Activity
The development of benzoxaborole antimalarial agents has been advanced through the identification of compounds with satisfactory activity, pharmacokinetic profiles, and safety profiles. These efforts have culminated in preclinical candidates demonstrating high efficacy against Plasmodium falciparum, both in vitro and in vivo, showcasing the potential of heterocyclic compounds in addressing global health challenges such as malaria (Zhang et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-19(14-4-2-3-11(14)16)15(20)10-5-6-12-13(9-10)18-8-7-17-12/h5-9,11,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUUHCWCOZXWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)
![4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2604162.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)



![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)


![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)

![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
